molecular formula C12H17ClN2O2 B3264174 (1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride CAS No. 387844-57-7

(1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride

Cat. No.: B3264174
CAS No.: 387844-57-7
M. Wt: 256.73 g/mol
InChI Key: NMTHQXVWAZULID-UHFFFAOYSA-N
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Description

(1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride: is a chemical compound with the molecular formula C₁₄H₂₄ClN₃O₂. It is a derivative of nicotinic acid and contains a cyclopropyl group with a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride typically involves the reaction of nicotinic acid with (1-(dimethylamino)cyclopropyl)methanol under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

(1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxo derivatives of the compound.

  • Reduction: Reduced analogs with different functional groups.

  • Substitution: Various ester derivatives with different substituents.

Scientific Research Applications

(1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride: has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new chemical entities.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Studied for its pharmacological properties and potential therapeutic applications in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride: can be compared with other similar compounds, such as:

  • Nicotinic acid derivatives: These compounds share a similar core structure but may have different substituents and functional groups.

  • Cyclopropylamine derivatives: Compounds containing cyclopropylamine groups with various substituents.

  • Hydrochloride salts of organic acids: Other hydrochloride salts used in research and industry.

Properties

IUPAC Name

[1-(dimethylamino)cyclopropyl]methyl pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-14(2)12(5-6-12)9-16-11(15)10-4-3-7-13-8-10;/h3-4,7-8H,5-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTHQXVWAZULID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC1)COC(=O)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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